molecular formula C27H34BrNO B14093072 (2-(Triphenylmethoxy)ethyl)triethylammonium bromide CAS No. 101710-70-7

(2-(Triphenylmethoxy)ethyl)triethylammonium bromide

Cat. No.: B14093072
CAS No.: 101710-70-7
M. Wt: 468.5 g/mol
InChI Key: JYQWOQHGKJDRMV-UHFFFAOYSA-M
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Description

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide (1:1) is a quaternary ammonium compound It is characterized by the presence of a bromide ion and a complex organic cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.

    Hydrolysis: The major products are triphenylmethanol and triethylamine.

Scientific Research Applications

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, N,N,N-triethyl-2-hydroxy-, bromide
  • N,N,N-Triethyl-2-[4-(2-methyl-2-propanyl)phenoxy]ethanaminium bromide
  • Ethanaminium,2-bromo-N,N,N-triethyl-, bromide

Uniqueness

Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide is unique due to its triphenylmethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such a complex organic moiety.

Properties

CAS No.

101710-70-7

Molecular Formula

C27H34BrNO

Molecular Weight

468.5 g/mol

IUPAC Name

triethyl(2-trityloxyethyl)azanium;bromide

InChI

InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1

InChI Key

JYQWOQHGKJDRMV-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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